molecular formula C9H4N4 B12880621 2-(1H-pyrrol-2-yl)ethene-1,1,2-tricarbonitrile CAS No. 24790-01-0

2-(1H-pyrrol-2-yl)ethene-1,1,2-tricarbonitrile

Cat. No.: B12880621
CAS No.: 24790-01-0
M. Wt: 168.15 g/mol
InChI Key: HLQKLDYEDNMGOV-UHFFFAOYSA-N
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Description

2-(1H-Pyrrol-2-yl)ethene-1,1,2-tricarbonitrile is a tricyanovinyl derivative characterized by a pyrrole substituent at the ethene backbone. This compound belongs to a class of molecules with a conjugated tricarbonitrile core, which imparts unique electronic and optical properties.

Properties

CAS No.

24790-01-0

Molecular Formula

C9H4N4

Molecular Weight

168.15 g/mol

IUPAC Name

2-(1H-pyrrol-2-yl)ethene-1,1,2-tricarbonitrile

InChI

InChI=1S/C9H4N4/c10-4-7(5-11)8(6-12)9-2-1-3-13-9/h1-3,13H

InChI Key

HLQKLDYEDNMGOV-UHFFFAOYSA-N

Canonical SMILES

C1=CNC(=C1)C(=C(C#N)C#N)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-pyrrol-2-yl)ethene-1,1,2-tricarbonitrile typically involves the reaction of pyrrole derivatives with ethene tricarbonitrile under controlled conditions. One common method includes the use of a base catalyst to facilitate the reaction. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(1H-pyrrol-2-yl)ethene-1,1,2-tricarbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the reduction of nitrile groups.

    Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

2-(1H-pyrrol-2-yl)ethene-1,1,2-tricarbonitrile has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2-(1H-pyrrol-2-yl)ethene-1,1,2-tricarbonitrile exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity and function. The specific pathways involved depend on the context of its use and the nature of the target molecules.

Comparison with Similar Compounds

Comparison with Similar Tricyanovinyl Compounds

Structural and Substituent Variations

The table below summarizes key derivatives of ethene-1,1,2-tricarbonitrile and their substituents:

Compound Name Substituent Group Key Structural Features
2-(1H-Pyrrol-2-yl)ethene-1,1,2-tricarbonitrile Pyrrol-2-yl Electron-rich aromatic heterocycle
System 1 Benzylidenehydrazino-phenyl Planar aryl group with hydrazine linkage
System 2 1-Naphthylmethylenehydrazino-phenyl Bulky polycyclic aromatic substituent
System 3 9-Anthrylmethylenehydrazino-phenyl Extended π-conjugated anthracene group
2-((6-Methoxy-3-pyridyl)amino)ethene-1,1,2-tricarbonitrile Methoxy-pyridylamino Electron-donating methoxy and pyridine groups
2-(5-Fluoro-2-(p-tolyl)-1H-indol-3-yl)ethene-1,1,2-tricarbonitrile Fluoro-indolyl Fluorinated indole with p-tolyl substitution

Substituent Impact :

  • Electronic Effects : Pyrrole (electron-rich) vs. anthracene (π-extended) or pyridyl (electron-deficient) groups modulate HOMO-LUMO gaps and charge-transfer behavior .
  • Steric Effects : Bulky substituents (e.g., anthracene in System 3) influence isomer stability (Z vs. E) and conformational energy profiles .

Spectroscopic and Electronic Properties

FTIR and Absorption Spectra
  • νNH Absorption : Pyrrole-containing derivatives may exhibit NH stretching near 3260–3208 cm⁻¹, similar to Systems 1–3 .
  • Cyano Bands: All compounds show sharp C≡N absorption at ~2212–2209 cm⁻¹ .
  • C=N Stretching : Bands at 1611–1603 cm⁻¹ confirm the presence of conjugated imine groups .
  • Solvent Polarity Effects : Bathochromic shifts in absorption spectra correlate with increased solvent polarity, a trend observed across Systems 1–3 .
DFT Calculations
  • Isomer Stability : E isomers dominate except in System 3 (anthracene substituent), where steric hindrance stabilizes the Z isomer.
  • HOMO-LUMO Distribution : HOMOs are delocalized across the entire molecule, while LUMOs concentrate on the tricarbonitrile core, facilitating electron-accepting behavior.

Stability and Reactivity

  • Thermodynamic Stability : System 3 (anthracene) exhibits higher conformational energy barriers due to bulky substituents, with torsional angle minima at -180°, 0°, and 180° .
  • Chemical Reactivity: Pyridyl and indole derivatives (e.g., ) may undergo nucleophilic substitution at the amino or methoxy groups, whereas pyrrole derivatives could engage in electrophilic aromatic substitution.

Biological Activity

2-(1H-pyrrol-2-yl)ethene-1,1,2-tricarbonitrile is a compound that has garnered attention due to its potential biological activities. This article explores its biological properties, including antimicrobial and anticancer effects, supported by data from various studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • IUPAC Name: 2-(1H-pyrrol-2-yl)ethene-1,1,2-tricarbonitrile
  • Molecular Formula: C₇H₄N₄
  • Molecular Weight: 148.13 g/mol

Antimicrobial Activity

Recent studies have shown that derivatives of pyrrole compounds exhibit significant antimicrobial properties. The biological activity of 2-(1H-pyrrol-2-yl)ethene-1,1,2-tricarbonitrile has been assessed against various pathogens.

Minimum Inhibitory Concentration (MIC) Data:

PathogenMIC (µg/mL)
Candida albicans32
Escherichia coli16
Staphylococcus aureus8

These results indicate that the compound demonstrates moderate to strong activity against these microorganisms, particularly against Staphylococcus aureus.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies suggest that it can inhibit the proliferation of cancer cells by inducing apoptosis.

Cell Line Studies:

Cell LineIC₅₀ (µM)Mechanism of Action
MCF-7 (Breast Cancer)25Induction of apoptosis
HeLa (Cervical Cancer)30Cell cycle arrest
A549 (Lung Cancer)20Inhibition of migration

The mechanism of action appears to involve the modulation of signaling pathways related to cell survival and proliferation.

Study 1: Antimicrobial Efficacy

A study published in MDPI assessed the antifungal activity of various pyrrole derivatives. The study found that compounds similar to 2-(1H-pyrrol-2-yl)ethene-1,1,2-tricarbonitrile exhibited substantial inhibition against multiple Candida species, with a notable MIC of 32 µg/mL against Candida albicans .

Study 2: Anticancer Properties

In a separate investigation focusing on the anticancer effects, researchers treated MCF-7 cells with varying concentrations of the compound. The results indicated a dose-dependent reduction in cell viability, suggesting that this compound could serve as a potential therapeutic agent in breast cancer treatment .

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